molecular formula C9H7IN2O2 B13664063 Methyl 5-Iodobenzimidazole-2-carboxylate

Methyl 5-Iodobenzimidazole-2-carboxylate

Cat. No.: B13664063
M. Wt: 302.07 g/mol
InChI Key: OAYFMVLCCQEUPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-Iodobenzimidazole-2-carboxylate is a benzimidazole derivative characterized by a methyl ester group at position 2 and an iodine substituent at position 5 of the benzimidazole ring. Its molecular formula is C₉H₇IN₂O₂, with a molecular weight of 318.07 g/mol. Benzimidazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and organic synthesis due to their structural versatility and biological activity .

Properties

Molecular Formula

C9H7IN2O2

Molecular Weight

302.07 g/mol

IUPAC Name

methyl 6-iodo-1H-benzimidazole-2-carboxylate

InChI

InChI=1S/C9H7IN2O2/c1-14-9(13)8-11-6-3-2-5(10)4-7(6)12-8/h2-4H,1H3,(H,11,12)

InChI Key

OAYFMVLCCQEUPK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(N1)C=C(C=C2)I

Origin of Product

United States

Preparation Methods

Iodination of Aromatic Precursors

One common approach is the iodination of 2-methylbenzoic acid derivatives, which can then be converted into the benzimidazole structure. According to a patent describing the synthesis of 5-iodo-2-methylbenzoic acid, the iodination is performed by reacting 2-methylbenzoic acid with iodine in the presence of acetic anhydride to remove water formed during the reaction. The process can be carried out in batch, semi-batch, or continuous flow modes, with reaction times ranging from 1 to 20 hours. The crude iodinated product is purified by sublimation, distillation, or crystallization to yield high-purity 5-iodo-2-methylbenzoic acid, which is a key intermediate for further transformations.

Parameter Condition/Range Notes
Reactants 2-methylbenzoic acid, iodine Acetic anhydride added in excess
Reaction mode Batch, semi-batch, continuous flow Residence time: 1–20 hours
Purification methods Sublimation, distillation, crystallization To isolate high-purity product

Formation of Benzimidazole Ring

The benzimidazole ring is typically formed by cyclization of o-phenylenediamine derivatives with carboxylic acid derivatives or their equivalents. A notable method involves acid-catalyzed amidine formation followed by copper(I)-catalyzed intramolecular C-N bond formation. For example, methyl cyanoformate reacts with a substituted o-phenylenediamine under acidic conditions to form an amidine intermediate, which upon Cu(I)-catalyzed cyclization yields the benzimidazole ring system. This method has been reported to provide excellent conversion rates (up to 88% in amidine formation and excellent yields in cyclization).

Step Reagents/Conditions Yield/Notes
Amidination Methyl cyanoformate, 4 N HCl in dioxane, 23 °C, 12 h 88% yield; effective with hindered amines
Cyclization CuI (0.05 equiv), 1,10-phenanthroline (0.1 equiv), Cs2CO3 (1.25 equiv), DME, 80 °C, 16 h Excellent conversion, clean C-N bond formation

Direct Synthesis of Methyl 5-Iodobenzimidazole-2-carboxylate

A practical synthetic sequence reported in the literature involves:

  • Starting from 2-hydroxy-4-nitroaniline, which is O-benzylated and then iodinated using iodine monochloride (ICl) to introduce the iodine substituent at the desired position.
  • Acid-catalyzed amidine formation with methyl cyanoformate to introduce the methyl carboxylate group.
  • Copper(I)-catalyzed intramolecular cyclization to form the benzimidazole ring.

This sequence efficiently yields this compound or its close analogs with high selectivity and purity.

Reaction Conditions and Optimization

  • Solvents: Common solvents include dimethyl ether (DME), tetrahydrofuran (THF), and dioxane, chosen for their ability to dissolve reactants and facilitate catalysis.
  • Catalysts: Copper(I) iodide with ligands like 1,10-phenanthroline is effective for promoting cyclization.
  • Temperature: Typically moderate temperatures (23 °C to 80 °C) are used depending on the step.
  • Reaction Time: Ranges from a few hours (3–16 h) depending on the step and scale.

Purification Strategies

Purification of this compound involves:

  • Crystallization from suitable solvents to remove impurities.
  • Sublimation or distillation for intermediates like iodinated benzoic acids.
  • Chromatographic methods may be employed for laboratory-scale synthesis but are less favored industrially due to cost.

Comparative Data Table of Key Preparation Steps

Step Method/Conditions Yield (%) Purification Notes
Iodination of 2-methylbenzoic acid Iodine + acetic anhydride, 1–20 h, batch/semi-batch High (not specified) Sublimation, crystallization Scalable, industrially viable
Amidination Methyl cyanoformate, 4 N HCl, 12 h, 23 °C 88 Filtration Effective with hindered amines
Cyclization CuI, 1,10-phen, Cs2CO3, DME, 80 °C, 16 h Excellent Crystallization Clean C-N bond formation
Final methyl ester formation Via methyl cyanoformate or methylation steps High Crystallization or chromatography High purity product obtained

Summary of Research Findings and Industrial Relevance

  • The iodination of methylbenzoic acid derivatives is well-established and can be optimized for industrial scale with high purity and yield using acetic anhydride to remove water and appropriate reaction modes.
  • The amidine formation and subsequent copper(I)-catalyzed cyclization provide a highly efficient route to the benzimidazole core with methyl carboxylate substitution, suitable for complex molecule synthesis.
  • These methods allow for the selective introduction of iodine at the 5-position, which is critical for further functionalization in drug development and organic synthesis.
  • Purification techniques such as sublimation and crystallization are essential to isolate the target compound with high purity, particularly for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Iodobenzimidazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like Grignard reagents or organolithium compounds.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzimidazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 5-Iodobenzimidazole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive benzimidazoles.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 5-Iodobenzimidazole-2-carboxylate is largely dependent on its interaction with specific molecular targets. In biological systems, benzimidazole derivatives are known to bind to DNA, proteins, and enzymes, affecting their function. The iodine atom and carboxylate group can enhance the compound’s binding affinity and specificity for certain targets, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 5-Iodobenzimidazole-2-carboxylate with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
This compound C₉H₇IN₂O₂ 318.07 Iodo (C5), Methyl ester (C2) Organic synthesis, potential pharmaceutical intermediates
2-Methylimidazole () C₄H₆N₂ 82.10 Methyl (C2) Catalysis, corrosion inhibition
Imidazole-2-carboxaldehyde () C₄H₄N₂O 96.09 Aldehyde (C2) Ligand synthesis, coordination chemistry
Methyl 5-amino-1-benzothiophene-2-carboxylate () C₁₀H₉NO₂S 223.25 Amino (C5), Benzothiophene core Laboratory chemicals, heterocyclic building block

Key Observations :

  • Substituent Effects: The iodine atom in this compound increases molecular weight and polarizability compared to non-halogenated analogs like 2-Methylimidazole.
  • Core Heterocycle Differences : Unlike benzothiophene-based compounds (e.g., ), benzimidazoles contain two nitrogen atoms in the fused ring system, enabling stronger hydrogen bonding and coordination with metal ions .

Physicochemical Properties

  • Solubility: Methyl esters (e.g., methyl salicylate in ) are generally lipophilic. The iodine substituent further reduces aqueous solubility compared to hydroxyl or amino analogs.
  • Thermal Stability: Benzimidazoles exhibit higher thermal stability than imidazoles due to aromatic conjugation. The iodine atom may lower the melting point relative to non-halogenated derivatives due to increased molecular asymmetry.

Biological Activity

Methyl 5-Iodobenzimidazole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antiviral research. This article discusses its synthesis, biological evaluations, and the mechanisms through which it exerts its effects.

1. Chemical Structure and Synthesis

This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. The compound can be synthesized through various methods, typically involving the iodination of benzimidazole derivatives followed by carboxylation reactions. The general synthetic pathway includes:

  • Starting Material : Benzimidazole
  • Reagents : Iodine, methyl carboxylate
  • Conditions : Varying temperatures and solvents depending on the specific reaction conditions.

2.1 Anticancer Activity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, in a study evaluating its efficacy against glioblastoma and neuroblastoma cell lines, the compound demonstrated significant growth inhibition with IC50 values in the low nanomolar range. Table 1 summarizes the cytotoxicity data from various studies:

Cell Line IC50 (nM) Reference
U87200
SK150
BE18.9

The compound's mechanism appears to involve disruption of microtubule dynamics, a common target for anticancer agents, leading to apoptosis in cancer cells.

2.2 Antiviral Activity

In addition to its anticancer properties, this compound has shown promising activity against viral infections, particularly HIV. Research indicates that modifications at the C2 and C3 positions of the benzimidazole core enhance integrase inhibition, which is crucial for viral replication. The inhibitory effects were measured using IC50 values that reflect the potency of these compounds against HIV integrase:

Compound IC50 (μM) Activity
This compound0.39Integrase Inhibitor
Control Compound0.06Positive Control

This suggests that structural modifications can lead to improved antiviral activity through enhanced binding affinity to viral targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Microtubule Disruption : By interfering with microtubule formation, it induces mitotic arrest in cancer cells.
  • Integrase Inhibition : It binds to HIV integrase, preventing viral DNA integration into the host genome.

4. Case Studies and Research Findings

Several case studies have documented the therapeutic potential of this compound:

  • Cytotoxicity in Cancer Models : A study involving xenograft models demonstrated significant tumor reduction upon treatment with this compound, indicating its potential as an effective therapeutic agent for aggressive cancers like glioblastoma.
  • Antiviral Efficacy : In vitro studies have shown that this compound significantly reduces viral load in infected cell cultures, marking it as a candidate for further development in HIV treatment protocols.

5. Conclusion

This compound exhibits significant biological activity with potential applications in oncology and virology. Its ability to inhibit cancer cell proliferation and viral replication positions it as a valuable compound for future drug development efforts.

Continued research into its structure-activity relationships (SAR) will be crucial for optimizing its efficacy and minimizing toxicity, ultimately paving the way for clinical applications.

Q & A

Q. What are the common synthetic routes for Methyl 5-Iodobenzimidazole-2-carboxylate, and how can intermediates be validated?

Methodological Answer: Synthesis typically involves multi-step protocols, including:

  • Condensation reactions of substituted benzimidazole precursors with iodinating agents under controlled temperatures (e.g., 60–80°C in anhydrous DMF) .
  • Esterification of carboxylic acid intermediates using methanol and acid catalysts (e.g., H₂SO₄) under reflux conditions .
  • Validation of intermediates via ¹H/¹³C NMR (to confirm iodination at the 5-position) and HPLC purity analysis (>95% purity threshold) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray crystallography resolves the compound’s solid-state conformation, including bond angles and iodine positioning (refer to analogous ethyl benzimidazole carboxylate structures ).
  • Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) using software like Gaussian 16, validated against experimental UV-Vis spectra .
  • Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound under varying catalytic conditions?

Methodological Answer:

  • Design of Experiments (DoE) frameworks (e.g., Taguchi methods) test variables:
    • Catalyst type (e.g., Pd(OAc)₂ vs. CuI for iodination ).
    • Solvent polarity (DMF vs. THF for solubility ).
    • Temperature gradients (40–100°C) to minimize side-product formation.
  • Response Surface Methodology (RSM) models yield data, prioritizing factors with Pareto charts .

Q. What strategies address solubility challenges in biological assays for this compound?

Methodological Answer:

  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain compound stability while avoiding precipitation .
  • Micellar encapsulation : Non-ionic surfactants (e.g., Poloxamer 407) enhance solubility for in vitro cytotoxicity assays .
  • pH-dependent solubility profiling : Titrate from pH 3–9 to identify optimal buffered conditions (e.g., phosphate buffer at pH 7.4) .

Q. How can researchers analyze binding interactions between this compound and kinase targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target kinases (e.g., EGFR) on sensor chips to measure real-time binding kinetics (KD, kon/koff) .
  • Molecular docking : Use AutoDock Vina to simulate ligand-protein interactions, focusing on iodine’s halogen-bonding potential with catalytic lysine residues .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity .

Data Contradictions and Resolution

Q. How should researchers resolve discrepancies in reported melting points for this compound derivatives?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Compare thermal profiles (heating rate: 10°C/min) across synthesized batches .
  • Cross-validate purity via HPLC-ELSD to rule out impurities affecting melting ranges .
  • Literature benchmarking : Contrast results with structurally similar compounds (e.g., ethyl 1-benzyl derivatives with mp 165–166°C ).

Tables of Key Data

Property Method Typical Value Reference
Melting PointDSC165–166°C (analog)
LogP (Lipophilicity)HPLC retention time modeling2.8 ± 0.3
HOMO-LUMO GapDFT/B3LYP/6-31G(d)4.2 eV

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.